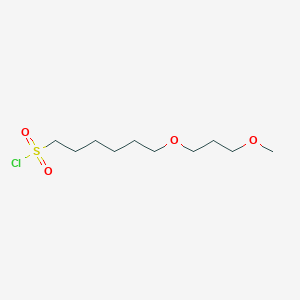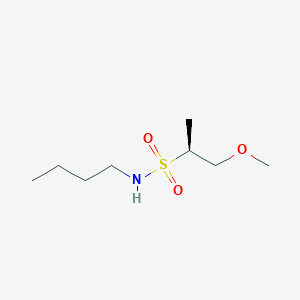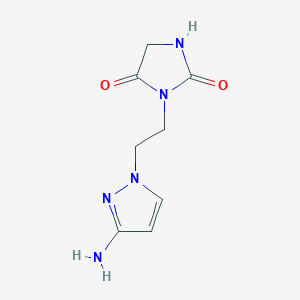![molecular formula C6H16ClNO2 B13524206 2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride](/img/structure/B13524206.png)
2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride is an organic compound with the chemical formula C6H15NO2·HCl. It is a derivative of ethanol and is characterized by the presence of an amino group and a methoxy group attached to the ethan-1-ol backbone. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride typically involves the reaction of 2-amino-2-methyl-1-propanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl halides
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Wirkmechanismus
The mechanism of action of 2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites that exert biological effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-methyl-1-propanol: A structurally similar compound with applications in organic synthesis and as a buffer in biochemical assays.
2-Methoxy-2-methylpropan-1-amine hydrochloride: Another related compound used in the synthesis of pharmaceuticals and as a reagent in chemical reactions.
Uniqueness
2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
Molekularformel |
C6H16ClNO2 |
|---|---|
Molekulargewicht |
169.65 g/mol |
IUPAC-Name |
2-(1-amino-2-methylpropan-2-yl)oxyethanol;hydrochloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-6(2,5-7)9-4-3-8;/h8H,3-5,7H2,1-2H3;1H |
InChI-Schlüssel |
SPIBTQTVTITZHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)OCCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride](/img/structure/B13524130.png)






![Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride](/img/structure/B13524181.png)

![5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B13524185.png)
![4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13524189.png)

![Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate](/img/structure/B13524211.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)
